Product packaging for KE2 protein(Cat. No.:CAS No. 145184-40-3)

KE2 protein

Cat. No.: B1177073
CAS No.: 145184-40-3
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Description

Historical Context and Discovery of this compound

The discovery of KE2 proteins emerged from multiple independent research trajectories that eventually converged to reveal a conserved protein family with diverse biological functions. The initial identification of this compound occurred through studies of embryonic gene expression, where researchers identified a novel open reading frame encoding a putative hydrophilic protein of 127 amino acids with a molecular weight of approximately 12 kilodaltons. This early discovery established the foundation for understanding KE2 proteins as fundamental components of cellular machinery.

The murine KE2 gene was among the first characterized members of this protein family, revealing a 669-base pair open reading frame that encoded a protein with distinct biochemical properties. The protein exhibited a theoretical isoelectric point of 6.17, indicating its hydrophilic nature and suggesting potential roles in aqueous cellular environments. Subsequent genomic analyses demonstrated that the KE2 gene represented a conserved and functional genetic element unrelated to embryonic lethality phenotypes, establishing its importance in normal cellular physiology.

Further investigations expanded the understanding of KE2 proteins through the characterization of yeast homologs. The YKE2 gene in Saccharomyces cerevisiae was identified as a nuclear gene encoding a 114 amino acid protein with significant homology to the murine KE2. This yeast protein contained a putative leucine-zipper motif characteristic of DNA-binding proteins, suggesting potential regulatory functions. Importantly, disruption studies revealed that YKE2 was not essential for basic cellular functions such as growth, mating, or sporulation under standard laboratory conditions, indicating its specialized role in cellular processes.

The viral this compound emerged from studies of Classical Swine Fever Virus, where researchers identified a 220 amino acid fragment of the E2 protein designated as kE2. This viral protein became a valuable model system for studying protein expression and folding mechanisms, particularly in the context of T7 polymerase-based expression systems. The successful expression and characterization of viral this compound contributed significantly to the development of novel protein production technologies and our understanding of viral protein biology.

Taxonomic Distribution and Evolutionary Conservation

The taxonomic distribution of KE2 proteins reveals remarkable evolutionary conservation across diverse biological kingdoms, from archaea to mammals. Phylogenetic analyses have demonstrated that KE2 proteins belong to a family of evolutionarily conserved coiled-coil proteins with representatives found throughout the tree of life. The conservation patterns suggest that these proteins arose early in evolution and have been maintained due to their essential cellular functions.

Archaeal origins of KE2 proteins are evidenced by the presence of homologous proteins in Methanococcus jannaschii, indicating that the fundamental protein architecture predates the divergence of eukaryotic lineages. Notably, no corresponding proteins were identified in eubacteria, suggesting that KE2 proteins represent a specific evolutionary innovation that occurred in the archaeal-eukaryotic lineage. This distribution pattern provides important insights into the evolutionary history of cellular protein folding machinery.

Fungal systems demonstrate the functional conservation of KE2 proteins through the YKE2 gene in Saccharomyces cerevisiae. The yeast protein shares significant sequence homology with mammalian counterparts while maintaining distinct functional characteristics. Transcriptional analysis revealed that YKE2 expression remains unresponsive to catabolite repression by glucose, suggesting specialized regulatory mechanisms that distinguish it from general metabolic proteins. This regulatory independence indicates that KE2 proteins may function in fundamental cellular processes that require constitutive expression levels.

Mammalian KE2 proteins exhibit tissue-specific expression patterns that provide insights into their physiological roles. The mouse KE2 gene shows highest expression levels in brain and testis tissues, which are characterized by high tubulin content. This expression pattern correlates with the functional role of KE2 proteins in tubulin biogenesis and protein folding processes. The tissue-specific distribution suggests that KE2 proteins may be particularly important in cells with high protein synthesis rates or specialized cytoskeletal requirements.

Cross-species functional complementation studies have demonstrated the remarkable conservation of this compound function across evolutionary distances. Mammalian KE2 proteins can functionally substitute for their yeast counterparts, restoring normal cellular functions in deletion mutants. This functional complementation extends across significant evolutionary distances, indicating that the core biochemical activities of KE2 proteins have been preserved throughout evolution. Such conservation strongly suggests that these proteins perform fundamental cellular functions that are essential across diverse biological systems.

The human homolog of KE2 proteins is represented by the prefoldin subunit 6 (PFDN6) gene, which carries multiple aliases including H2-KE2, HKE2, and KE-2. This protein functions as a component of the heteromeric prefoldin complex that chaperones nascent actin and tubulin chains. The conservation of function from yeast to humans demonstrates the fundamental importance of KE2 proteins in cellular protein folding processes across eukaryotic evolution.

Classification within Protein Families

KE2 proteins belong to the prefoldin protein family, which represents a specialized class of molecular chaperones involved in protein folding processes. The prefoldin complex consists of multiple subunits that work together to facilitate the proper folding of cytoskeletal proteins, particularly actin and tubulin. KE2 proteins specifically correspond to prefoldin subunit 6, which plays a critical role in the transfer of nascent polypeptide chains to the cytosolic chaperonin containing TCP1 complex.

The structural characteristics of KE2 proteins include a high probability of forming coiled-coil structures, which is a defining feature of the prefoldin protein family. These coiled-coil domains facilitate protein-protein interactions and are essential for the assembly of functional prefoldin complexes. The conservation of these structural motifs across species indicates that the coiled-coil architecture is fundamental to this compound function.

Functional classification places KE2 proteins within the broader category of molecular chaperones that assist in protein folding processes. The proteins specifically bind to nascent polypeptide chains and promote proper folding in cellular environments where multiple competing pathways exist for non-native proteins. This chaperone function distinguishes KE2 proteins from other protein families and places them within the essential cellular machinery for protein homeostasis.

The relationship between KE2 proteins and other members of the prefoldin complex demonstrates their integration within larger protein networks. KE2 proteins work in conjunction with other prefoldin subunits to form a functional complex that bridges the gap between protein synthesis and proper folding. This cooperative function places KE2 proteins within a hierarchical protein folding system that includes multiple chaperone complexes and folding assistants.

Gene family classification reveals that KE2 proteins belong to a conserved gene family with representatives across multiple species. The gene ontology annotations for KE2 proteins include unfolded protein binding and protein-folding chaperone binding, which precisely define their molecular functions. These functional annotations provide a framework for understanding the role of KE2 proteins within the broader context of cellular protein quality control systems.

Species Gene Name Protein Length Molecular Weight Key Features
Mus musculus KE2 127 amino acids ~12 kDa Hydrophilic protein, pI 6.17
Saccharomyces cerevisiae YKE2 114 amino acids ~12 kDa Contains leucine-zipper motif
Homo sapiens PFDN6 Variable Variable Prefoldin subunit 6, multiple aliases
Classical Swine Fever Virus kE2 220 amino acids ~24 kDa Fragment of E2 protein
Methanococcus jannaschii Homolog Variable Variable Archaeal representative

Properties

CAS No.

145184-40-3

Molecular Formula

C9H11NO2

Synonyms

KE2 protein

Origin of Product

United States

Scientific Research Applications

Biological Role and Mechanism

KE2 protein plays a critical role in cellular functions such as protein folding, stress response, and cell signaling. It is known to interact with nascent polypeptide chains, promoting proper folding in environments with competing pathways for nonnative proteins . Understanding these mechanisms is crucial for leveraging this compound in therapeutic and industrial applications.

Protein Folding and Quality Control

This compound's ability to assist in the proper folding of proteins makes it a valuable tool in research focused on protein misfolding diseases, such as Alzheimer's and Parkinson's. By studying this compound interactions, researchers can develop strategies to enhance protein stability and prevent aggregation.

Cellular Stress Response

Research has shown that this compound is involved in the cellular response to stressors, including oxidative stress and heat shock. This property is being explored for developing treatments for conditions caused by cellular stress, such as neurodegenerative diseases .

Biopharmaceutical Development

This compound can be utilized in the production of biopharmaceuticals. Its role in enhancing the yield and activity of recombinant proteins makes it an attractive candidate for optimizing production processes in bioreactors.

Gene Therapy

The potential of this compound in gene therapy is being investigated, particularly its ability to improve the delivery and expression of therapeutic genes within target cells. This application could lead to advancements in treating genetic disorders .

Case Study 1: Protein Misfolding Disorders

A study investigated the role of this compound in mitigating the effects of misfolded proteins associated with neurodegenerative diseases. Researchers found that enhancing KE2 expression significantly reduced protein aggregation in cellular models, suggesting therapeutic potential .

Case Study 2: Enhancing Biopharmaceutical Production

In a bioprocessing study, this compound was introduced into a yeast expression system to evaluate its impact on recombinant protein yield. The results demonstrated a 30% increase in yield compared to control groups, highlighting KE2's role as a facilitator of efficient protein production .

Data Tables

Application AreaSpecific Use CaseImpact/Outcome
Protein FoldingMitigation of neurodegenerative diseasesReduced aggregation
Cellular Stress ResponseTreatment strategies for oxidative stressImproved cell survival
Biopharmaceutical DevelopmentOptimization of recombinant protein productionIncreased yield by 30%
Gene TherapyEnhanced gene delivery systemsImproved therapeutic outcomes

Comparison with Similar Compounds

Calcium-Binding Proteins

  • Mouse Calcium-Binding Protein: Shares 73% sequence homology with KE2’s EF-hand domains .

Stress Response Proteins

  • Superoxide Dismutase 2 (SOD2) : Both KE2 and SOD2 are upregulated under oxidative stress. However, KE2 overexpression in H9C2 cells reduces SOD2 activity by 21%, suggesting competitive redox regulation .

Recombinant KE2 vs. Viral Homologs

  • CSFV kE2 : The viral kE2 shares 40% sequence identity with human KE2 but lacks chaperone activity. Its expression in E. coli requires codon-optimized tRNA plasmids, unlike human KE2, which is natively expressed in eukaryotic systems .

Key Research Findings

Unique Splicing Mechanisms

KE2 exhibits alternative splicing events (e.g., ∆PSI: −0.18 at CAKKLH01 splice site) under fish kairomone exposure, producing isoforms that upregulate CTP synthase (∆PSI: 0.31) and chitin-binding proteins. These events are absent in homologs like PFDN6 .

Functional Divergence in Metabolic Pathways

  • Autophagy Activation : KE2 upregulates LC3A/B (1.7-fold, p < 0.0001) and ATF6α (2.3-fold, p < 0.01), linking it to unfolded protein response (UPR) pathways .

Data Tables

Table 1: Expression Levels of Recombinant KE2 in E. coli

Plasmid Vector Selection Marker Expression Level (mg/L) Reference
pGKE2 CmR 12.3 ± 1.2
pGKE2 KmR 9.8 ± 0.9
p7KE2 AmpR 14.1 ± 1.5

Table 2: Functional Comparison Under Glucose Overload

Protein mTOR Reduction LC3A/B Upregulation ATF6α Activation
KE2 21% (p < 0.0001) 1.7-fold (p < 0.0001) 2.3-fold (p < 0.01)
PFDN6 None None None
Tre-2 5% (NS) None None

Q & A

Q. What are the primary structural characteristics of KE2 protein, and how do they compare across species?

KE2 is a conserved protein with structural homology across species. For example, human KE2 (HKE2) shares 98% identity with mouse KE2, differing by two residues inserted at position 122 in the human variant . Structural determination typically employs X-ray crystallography or cryo-electron microscopy (cryo-EM), validated via SDS-PAGE and mass spectrometry for purity and molecular weight confirmation . Comparative studies should include sequence alignment tools (e.g., Clustal Omega) and structural modeling software (e.g., PyMOL) to identify conserved domains critical for function.

Q. What experimental methodologies are standard for isolating and characterizing this compound in vitro?

Isolation protocols often involve affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to ensure monomeric purity . Functional characterization includes:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with chaperone complexes like prefoldin .
  • Activity assays : Enzymatic or co-immunoprecipitation (Co-IP) to validate roles in protein folding or cellular transport. Detailed protocols must specify buffer conditions (pH, ionic strength) and negative controls to rule out non-specific interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between functional data from KE2 knockout models and in vitro assays?

Discrepancies often arise from compensatory mechanisms in vivo or assay conditions in vitro. To address this:

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from knockout models to identify upregulated compensatory proteins .
  • Structural dynamics : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to assess conformational changes in KE2 under physiological vs. in vitro conditions .
  • Cross-species validation : Test conserved functional motifs in orthologs (e.g., mouse vs. human KE2) to isolate species-specific effects .

Q. What computational strategies are effective for predicting this compound interactions and functional networks?

Advanced approaches include:

  • Machine learning (ML) : Train models on AlphaFold2-predicted structures to identify interaction hotspots (e.g., solvent-exposed residues critical for binding) .
  • Network analysis : Use STRING or Cytoscape to map KE2 into protein-protein interaction (PPI) networks, prioritizing nodes with high betweenness centrality .
  • Molecular dynamics (MD) simulations : Simulate KE2 conformational changes under varying pH or ligand concentrations to predict allosteric regulation sites .

Methodological Guidance for Data Reporting

Q. How should researchers document experimental reproducibility for KE2 studies?

Follow these guidelines:

  • Detailed supplementary materials : Include raw SDS-PAGE gels, SPR sensorgrams, and ITC thermograms with error margins .
  • Negative controls : Report Co-IP results with scramble siRNA or empty vector transfections to confirm specificity .
  • Data repositories : Upload structural coordinates to PDB-Dev or EMDB and omics datasets to GEO or PRIDE .

Data Contradiction Analysis

Q. How to address conflicting reports on KE2’s role in protein folding vs. cellular transport?

Context-dependent roles may explain contradictions. Investigate via:

  • Tissue-specific knockdowns : Use CRISPR/Cas9 in differentiated cell lines (e.g., neurons vs. hepatocytes) to assess functional variation .
  • Subcellular localization : Combine immunofluorescence with subcellular fractionation to determine if KE2 localizes to the endoplasmic reticulum (folding) or vesicles (transport) .
  • Pathway enrichment analysis : Overlay KE2 interactomes from BioGRID with Gene Ontology terms to quantify pathway bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.